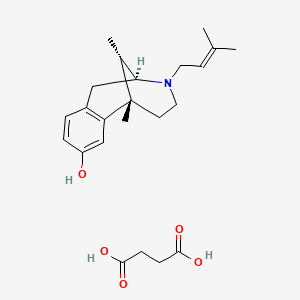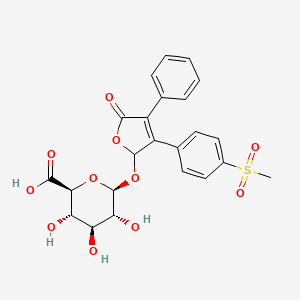
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a pyrimidine moiety, which is a common scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 2,5-diaminobenzimidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- N-(4,6-dimethylpyrimidin-2-yl)-2-thienylformamide
- 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one
Uniqueness
What sets 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine apart from similar compounds is its unique combination of a benzimidazole core and a pyrimidine moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
124636-11-9 |
|---|---|
Formule moléculaire |
C13H16Cl2N6 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C13H14N6.2ClH/c1-7-5-8(2)16-12(15-7)19-13-17-10-4-3-9(14)6-11(10)18-13;;/h3-6H,14H2,1-2H3,(H2,15,16,17,18,19);2*1H |
Clé InChI |
BFIVRYPDXVHBCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)







